Malonil daidzina

Descripción general

Descripción

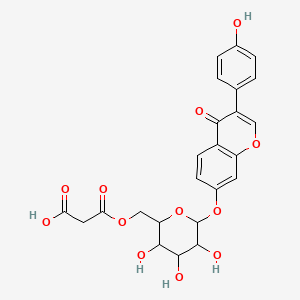

6"-O-Malonil daidzina es una isoflavona malonilada aislada de semillas de soya. Pertenece a la clase de flavonoides, específicamente isoflavonas, que son conocidas por sus diversas actividades biológicas. Este compuesto se caracteriza por su estructura única, que incluye un grupo malonil unido a la molécula de daidzina. Ha sido estudiado por sus potenciales beneficios para la salud, incluyendo propiedades antioxidantes y antiinflamatorias .

Aplicaciones Científicas De Investigación

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de las isoflavonas maloniladas.

Biología: Investigado por su papel en los mecanismos de defensa de las plantas y su impacto en el metabolismo de las plantas.

Medicina: Explorado por sus propiedades antioxidantes, antiinflamatorias y potencial anticancerígeno.

Industria: Utilizado en el desarrollo de alimentos funcionales y nutracéuticos debido a sus beneficios para la salud

Mecanismo De Acción

El mecanismo de acción de 6"-O-Malonil daidzina involucra su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando electrones.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa.

Actividad anticancerígena: Induce apoptosis en las células cancerosas modulando las vías de señalización y la expresión genética

Análisis Bioquímico

Biochemical Properties

Malonyldaidzin plays a crucial role in biochemical reactions, particularly in the context of plant-microbe interactions. It is synthesized through the action of enzymes such as malonyl-CoA:flavonoid acyltransferases, which transfer malonyl groups to isoflavone glucosides. Enzymes like GmMaT2 and GmMaT4 are involved in this process, catalyzing the formation of malonyldaidzin from daidzin. These enzymes exhibit substrate specificity and are essential for the modification and secretion of isoflavones .

Cellular Effects

Malonyldaidzin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In soybean roots, malonyldaidzin is secreted into the rhizosphere, where it interacts with rhizobia to facilitate nodulation. This interaction is crucial for the symbiotic relationship between legumes and nitrogen-fixing bacteria. Malonyldaidzin also affects the expression of early nodulation genes, enhancing the formation of root nodules .

Molecular Mechanism

At the molecular level, malonyldaidzin exerts its effects through binding interactions with specific biomolecules. It is involved in the activation of Nod factor signaling pathways, which are essential for the initiation of nodulation in legumes. The binding of malonyldaidzin to Nod factor receptors triggers a cascade of gene expression changes, leading to the formation of root nodules. Additionally, malonyldaidzin may inhibit or activate certain enzymes involved in flavonoid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malonyldaidzin can vary over time. Studies have shown that malonyldaidzin is relatively stable but can degrade under certain conditions. The degradation rate of malonyldaidzin is higher compared to its precursor, daidzein. Over time, the concentration of malonyldaidzin in the rhizosphere decreases, which may affect its long-term impact on cellular functions and nodulation .

Dosage Effects in Animal Models

The effects of malonyldaidzin can vary with different dosages in animal models. At lower doses, malonyldaidzin may promote beneficial interactions with rhizobia and enhance nodulation. At higher doses, it may exhibit toxic or adverse effects, potentially inhibiting nodulation or causing other cellular dysfunctions. The threshold effects and toxicity levels of malonyldaidzin need to be carefully studied to determine its safe and effective dosage .

Metabolic Pathways

Malonyldaidzin is involved in several metabolic pathways, particularly in the biosynthesis and modification of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone reductase, which are part of the central flavonoid biosynthesis pathway. Malonyldaidzin also affects the metabolic flux of isoflavones, influencing the levels of various metabolites in the plant .

Transport and Distribution

Within cells and tissues, malonyldaidzin is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of malonyldaidzin from the site of synthesis to the rhizosphere, where it interacts with rhizobia. The localization and accumulation of malonyldaidzin in specific tissues are crucial for its biological functions .

Subcellular Localization

Malonyldaidzin is localized in specific subcellular compartments, such as vacuoles and root hairs. The targeting signals and post-translational modifications of malonyldaidzin direct it to these compartments, where it exerts its activity. The subcellular localization of malonyldaidzin is essential for its role in nodulation and other cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6"-O-Malonil daidzina implica la glicosilación de daidzeína para formar daidzina, seguida de malonilación. La reacción de glicosilación es catalizada por glucosiltransferasa, que une una molécula de glucosa a la daidzeína. La malonilación subsiguiente es catalizada por maloniltransferasa, que une un grupo malonil a la porción de glucosa .

Métodos de producción industrial: La producción industrial de 6"-O-Malonil daidzina típicamente involucra la extracción de semillas de soya. El proceso incluye la aislamiento de isoflavonas de la soya utilizando técnicas cromatográficas, seguida de purificación para obtener el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: 6"-O-Malonil daidzina experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y reducción.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o enzimáticas pueden hidrolizar 6"-O-Malonil daidzina para liberar daidzeína y ácido malónico.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno pueden oxidar el compuesto, llevando a la formación de quinonas.

Productos principales:

Hidrólisis: Daidzeína y ácido malónico.

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Formas reducidas del compuesto con grupos funcionales alterados.

Comparación Con Compuestos Similares

6"-O-Malonil daidzina es única entre las isoflavonas debido a su grupo malonil, que aumenta su solubilidad y estabilidad. Compuestos similares incluyen:

6"-O-Malonilgenistina: Otra isoflavona malonilada con propiedades similares.

Daidzina: La forma no malonilada de 6"-O-Malonil daidzina.

Genistina: Un glucósido de isoflavona similar a la daidzina pero derivado de la genisteína

Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y estabilidad, destacando las propiedades únicas de 6"-O-Malonil daidzina.

Propiedades

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319060 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124590-31-4 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Malonyldaidzin?

A1: Malonyldaidzin is a malonylglucoside isoflavone primarily found in soybeans (Glycine max). It is a conjugate of daidzin, another soybean isoflavone, with a malonyl group attached to the sugar moiety.

Q2: What is the chemical structure of Malonyldaidzin?

A2: Malonyldaidzin is a conjugate of daidzein with glucose and malonic acid. While the provided articles do not offer a specific molecular structure, they do confirm its identity through techniques such as HPLC-ESI-MSn, NMR, UV, and IR. []

Q3: How is Malonyldaidzin biosynthesized in soybeans?

A3: Malonyldaidzin biosynthesis involves several key enzymes in the isoflavonoid pathway: * GmMaT2: This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to daidzin, forming malonyldaidzin. Overexpression of GmMaT2 in soybean hairy roots leads to increased levels of malonyldaidzin. [] * GmIMaT1 and GmIMaT3: These recently discovered enzymes also contribute to malonyldaidzin biosynthesis by transferring malonyl groups to isoflavone glucosides. Overexpression or knockdown of these enzymes distinctly influences malonyldaidzin levels. []

Q4: Which factors impact Malonyldaidzin levels in soybean products?

A4: Multiple factors influence Malonyldaidzin content: * Soybean Variety: Different soybean varieties exhibit varied isoflavone profiles. Some studies highlight that American soybean varieties generally have higher Malonyldaidzin levels compared to Japanese varieties. [, ] * Crop Year and Location: Environmental conditions during the growing season, including temperature, rainfall, and location, can significantly impact isoflavone concentrations. [, , ] * Germination: During germination, Malonyldaidzin levels tend to decrease in the radicles while increasing in the cotyledons. [, ] * Processing Techniques: Food processing methods significantly alter isoflavone profiles. For instance, heat treatments used in tempeh, soymilk, and tofu production can decrease Malonyldaidzin concentrations. [, , ] * Elicitors: Treatment with elicitors like salicylic acid and methyl jasmonate can significantly enhance isoflavone production in soybean sprouts, including Malonyldaidzin. [, , ] * Stress Conditions: Exposure to abiotic stresses such as strontium can influence Malonyldaidzin levels in soybean. [, , ]

Q5: How bioavailable is Malonyldaidzin compared to its aglycone form, daidzein?

A5: Research indicates that Malonyldaidzin, a conjugated form of daidzein, has significantly lower bioavailability compared to its aglycone counterpart. [] This difference in bioavailability is likely due to the malonyl group, which can affect absorption and metabolism.

Q6: How is Malonyldaidzin metabolized in the body?

A6: While detailed metabolic pathways for Malonyldaidzin were not provided in the papers, it's likely hydrolyzed in the digestive system to daidzein by enzymes like β-glucosidases. [, ] Further metabolism of daidzein then occurs, resulting in various metabolites.

Q7: How is Malonyldaidzin analyzed and quantified?

A7: High-performance liquid chromatography (HPLC) is the primary technique for analyzing and quantifying Malonyldaidzin in soybean and soy-based products. [, , , , ] This method often employs reversed-phase C18 columns and ultraviolet (UV) detection for separation and quantification.

Q8: What are the challenges in analyzing Malonyldaidzin?

A8: Malonyldaidzin's thermal instability poses a challenge during analysis, as it can convert into other isoflavone forms upon heating. [] Accurate quantification necessitates careful control of extraction and analytical conditions to minimize degradation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.